molecular formula C14H12N4OS B128640 Nolatrexed CAS No. 147149-76-6

Nolatrexed

Cat. No. B128640
M. Wt: 284.34 g/mol
InChI Key: XHWRWCSCBDLOLM-UHFFFAOYSA-N
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Description

Nolatrexed is a thymidylate synthase inhibitor . It is a non-competitive lipophilic inhibitor that interacts at the folate cofactor binding site of the enzyme . It is under investigation in clinical trials for treating patients with recurrent or unresectable liver cancer .


Synthesis Analysis

Nolatrexed dihydrochloride (AG337, THYMITAQ) was designed by Agouron Pharmaceuticals using knowledge of the three-dimensional structure of the active site of thymidylate synthase .


Molecular Structure Analysis

The molecular structure of Nolatrexed was developed to interact at the folate cofactor binding site . The compound belongs to the class of organic compounds known as quinazolinamines .


Chemical Reactions Analysis

Nolatrexed has been found to interact with other drugs such as Acetazolamide, Ambroxol, Articaine, and Benzocaine . It has been studied in combination with paclitaxel, where it was found that Nolatrexed inhibits the major routes of metabolism of paclitaxel .


Physical And Chemical Properties Analysis

Nolatrexed has a chemical formula of C14H12N4OS and a molar mass of 284.34 g/mol . It is a small molecule .

Scientific Research Applications

Computer-Aided Drug Discovery

Nolatrexed is an example of successful drug discovery using computer-aided techniques. Its development involved the identification and optimization of lead compounds in the drug discovery process, demonstrating the efficacy of structure-based drug design methods (Talele, Khedkar, & Rigby, 2010).

Synthesis Advances

Advancements in the synthetic technology of Nolatrexed have been notable. It is a non-classical, water-soluble, and highly efficient inhibitor of thymidylate synthase (TS), attracting significant attention for its synthesis methods. The development trends in its synthetic technology suggest ongoing improvements and potential for industrial-scale production (Zhao Yun, 2008).

Clinical Trials in Cancer Treatment

Nolatrexed has been studied in various clinical trials for cancer treatment. For example, a phase I study in children with advanced cancer explored its use as a continuous intravenous infusion, providing insights into its safety and therapeutic activity (Estlin et al., 2001). Similarly, a phase II study compared Nolatrexed with doxorubicin in Chinese patients with advanced hepatocellular carcinoma, though it showed minimal activity (Mok et al., 1999).

Thymidylate Synthase Inhibition

Investigations into Nolatrexed's mechanism of action revealed its role as a TS inhibitor. Studies on human colorectal carcinoma cells showed its impact on TS expression and cell proliferation, indicating its potential use in guiding clinical drug applications (Jing Chang-qing, 2012).

Liposome Preparation

The preparation of Nolatrexed dihydrochloride liposomes (NDL) highlighted its potential for slow-release effectiveness in vitro. This preparation method aims at improving the drug's distribution, size, and entrapping efficiency, thereby enhancing its clinical application (Chen Xue, 2011).

properties

IUPAC Name

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWRWCSCBDLOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048281
Record name Nolatrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nolatrexed

CAS RN

147149-76-6
Record name Nolatrexed
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147149-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nolatrexed [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147149766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nolatrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nolatrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOLATREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75ZUN743Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
980
Citations
RG Gish, C Porta, L Lazar, P Ruff, R Feld… - Journal of clinical …, 2007 - researchgate.net
… Hamburg S, Miller W, García-Vargas J, et al: Survival benefit of nolatrexed in advanced hepatocellular carcinoma (aHCC). Proc Am Soc Clin Oncol 22:288, 2003 (abstr 1157) …
Number of citations: 326 www.researchgate.net
TSK Mok, TWT Leung, SD Lee, Y Chao… - Cancer chemotherapy …, 1999 - Springer
… in the nolatrexed arm and none in the doxorubicin arm had >50% decline in serum α-fetoprotein. The median survival for the patients in the nolatrexed and … Conclusion: Nolatrexed and …
Number of citations: 67 link.springer.com
AN Hughes, I Rafi, MJ Griffin, AH Calvert… - Clinical cancer …, 1999 - AACR
… oral nolatrexed were also studied. Forty-five patients were treated with oral nolatrexed every … of a standard meal on nolatrexed absorption was investigated at a dose of 800 mg/m 2 /day. …
Number of citations: 42 aacrjournals.org
X Pivot, S Wadler, C Kelly, R Ruxer, J Tortochaux… - Annals of oncology, 2001 - Elsevier
We report on two randomized trials performed in the USA and Europe, which compared methotrexate and nolatrexed as treatment for patients with recurrent head and neck cancer …
Number of citations: 43 www.sciencedirect.com
DI Jodrell, A Bowman, R Rye, B Byrne, A Boddy… - British journal of …, 1999 - nature.com
… proposed clinical formulation (nolatrexed in capsules with … maximum tolerated dose of nolatrexed when given orally to … of nolatrexed; (c) to study the pharmacokinetics of nolatrexed in …
Number of citations: 21 www.nature.com
I Rafi, AV Boddy, JA Calvete, GA Taylor… - Journal of clinical …, 1998 - ascopubs.org
… In vitro and in vivo preclinical studies demonstrated increased activity with prolonged nolatrexed exposure. In 32 patients, nolatrexed was given as a 5-day infusion at 96 to 1,040 mg/m2/…
Number of citations: 56 ascopubs.org
K Stuart, J Tessitore, J Rudy, N Clendennin… - Cancer, 1999 - Wiley Online Library
BACKGROUND Inoperable hepatocellular carcinoma is an incurable malignancy with no accepted standard therapy. Chemotherapy has demonstrated occasional responses and the …
EJ Estlin, CR Pinkerton, IJ Lewis, L Lashford… - British journal of …, 2001 - nature.com
A phase I study of nolatrexed, administered as a continuous 5 day intravenous infusion every 28 days, has been undertaken for children with advanced malignancy. 16 patients were …
Number of citations: 25 www.nature.com
M Jhawer, L Rosen, J Dancey, H Hochster… - Investigational new …, 2007 - Springer
… 4 and 6 cycles of nolatrexed treatment, respectively. One of … nolatrexed in patients with HCC in the form of 2 studies. One of these studies was a randomized phase III study of nolatrexed …
Number of citations: 23 link.springer.com
X Zhao, F Li, W Zhuang, X Xue, Y Lian… - … Process Research & …, 2010 - ACS Publications
… If the appearance of nolatrexed looked gray or tan, or the content of heavy metals was … , nolatrexed was easily converted into its dihydrochloride form. To a mixture of nolatrexed and …
Number of citations: 16 pubs.acs.org

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